Olomoucin

Description

BenchChem offers high-quality Olomoucin suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Olomoucin including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

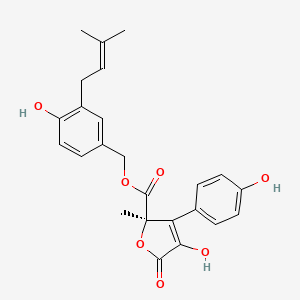

[4-hydroxy-3-(3-methylbut-2-enyl)phenyl]methyl (2R)-4-hydroxy-3-(4-hydroxyphenyl)-2-methyl-5-oxofuran-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24O7/c1-14(2)4-6-17-12-15(5-11-19(17)26)13-30-23(29)24(3)20(21(27)22(28)31-24)16-7-9-18(25)10-8-16/h4-5,7-12,25-27H,6,13H2,1-3H3/t24-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPVUCBMBMUHRDX-XMMPIXPASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)COC(=O)C2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC1=C(C=CC(=C1)COC(=O)[C@]2(C(=C(C(=O)O2)O)C3=CC=C(C=C3)O)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

87414-49-1 |

Source

|

| Record name | Butyrolactone I | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087414491 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | OLOMOUCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HKM4266XIK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Olomoucine's Mechanism of Action in Cell Cycle Arrest: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of Olomoucine (B1683950), a purine (B94841) derivative and first-generation cyclin-dependent kinase (CDK) inhibitor, in inducing cell cycle arrest. We will delve into its molecular targets, the downstream signaling pathways it modulates, and provide detailed experimental protocols for its study.

Core Mechanism: Competitive Inhibition of Cyclin-Dependent Kinases

Olomoucine functions as an ATP-competitive inhibitor of several key cyclin-dependent kinases that are fundamental regulators of cell cycle progression.[1] By binding to the ATP-binding pocket of these kinases, Olomoucine prevents the phosphorylation of their target substrates, thereby halting the cell cycle at specific checkpoints. Its inhibitory activity is most pronounced against CDK1 (also known as CDC2), CDK2, and CDK5.[1] This targeted inhibition disrupts the orchestrated series of events that drive a cell through its growth and division phases.

G1/S Phase Arrest: Targeting the CDK2/Cyclin E and CDK2/Cyclin A Complexes

A primary consequence of Olomoucine treatment is the arrest of cells at the G1/S transition.[2] This is achieved through the inhibition of CDK2/cyclin E and CDK2/cyclin A complexes. These complexes are crucial for the phosphorylation of the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F family of transcription factors, actively repressing the transcription of genes required for S-phase entry and DNA replication.[3][4][5]

Olomoucine's inhibition of CDK2 prevents the hyperphosphorylation of pRb.[6] Consequently, pRb remains in its active, hypophosphorylated state, bound to E2F. This sustained repression of E2F target genes, which include cyclin A, DNA polymerase, and thymidine (B127349) kinase, effectively blocks the cell from transitioning from the G1 to the S phase.[7]

G2/M Phase Arrest: Inhibition of the CDK1/Cyclin B Complex

In addition to its effects at the G1/S checkpoint, Olomoucine also induces cell cycle arrest at the G2/M transition.[8] This is primarily due to its inhibition of the CDK1/cyclin B complex, also known as the M-phase promoting factor (MPF). CDK1/cyclin B activity is essential for entry into mitosis, and its inhibition by Olomoucine prevents the necessary cellular events for the G2 to M phase transition from occurring.

Quantitative Data

The following tables summarize the inhibitory concentrations of Olomoucine against various kinases and its effective concentrations for inducing growth arrest in different cell lines.

| Kinase Target | IC50 (μM) |

| CDK1/cyclin B | 7[1] |

| CDK2/cyclin A | 7[1] |

| CDK2/cyclin E | 7[1] |

| CDK5/p35 | 3[1] |

| ERK1/p44 MAP kinase | 25[1] |

| Cell Line | EC50 for Growth Inhibition (μM) |

| KB 3-1 | 45[2] |

| MDA-MB-231 | 75[2] |

| Evsa-T | 85[2] |

Signaling Pathway

The following diagram illustrates the signaling pathway affected by Olomoucine, leading to G1/S phase cell cycle arrest.

Caption: Olomoucine inhibits CDK2/Cyclin E, preventing pRb hyperphosphorylation and subsequent G1/S arrest.

Experimental Protocols

Cell Cycle Analysis by Flow Cytometry with Propidium Iodide Staining

This protocol details the procedure for analyzing the cell cycle distribution of a cell population following treatment with Olomoucine.[9][10][11]

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Olomoucine stock solution (in DMSO)

-

Phosphate-Buffered Saline (PBS), ice-cold

-

70% Ethanol (B145695), ice-cold

-

Propidium Iodide (PI) staining solution (50 µg/mL PI, 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment:

-

Seed cells in 6-well plates at a density that allows for exponential growth during the treatment period.

-

Allow cells to adhere and resume growth for 24 hours.

-

Treat cells with the desired concentrations of Olomoucine or vehicle (DMSO) for the specified duration (e.g., 24, 48 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.

-

Centrifuge the cell suspension at 300 x g for 5 minutes at 4°C.

-

Discard the supernatant and wash the cell pellet with 1 mL of ice-cold PBS.

-

Centrifuge again at 300 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in 500 µL of ice-cold PBS.

-

While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension for fixation.

-

Incubate the cells at -20°C for at least 2 hours (can be stored for several weeks).

-

-

Staining:

-

Centrifuge the fixed cells at 800 x g for 5 minutes.

-

Discard the supernatant and wash the cell pellet once with 1 mL of PBS.

-

Centrifuge again at 800 x g for 5 minutes and discard the supernatant.

-

Resuspend the cell pellet in 500 µL of PI staining solution.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples on a flow cytometer using a 488 nm laser for excitation.

-

Collect the PI fluorescence signal in the appropriate detector (e.g., PE-Texas Red channel).

-

Acquire data for at least 10,000 single-cell events.

-

Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to deconvolute the DNA content histograms and determine the percentage of cells in the G0/G1, S, and G2/M phases.

-

Caption: Workflow for cell cycle analysis using flow cytometry.

In Vitro CDK2 Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of Olomoucine against CDK2.[12][13][14]

Materials:

-

Recombinant active CDK2/Cyclin A or CDK2/Cyclin E enzyme

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.1 mg/mL BSA)

-

Substrate (e.g., Histone H1 peptide)

-

Olomoucine serial dilutions in DMSO

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit (Promega)

-

P81 phosphocellulose paper (for radiometric assay)

-

Scintillation counter or luminometer

Procedure (Radiometric Assay):

-

Reaction Setup:

-

Prepare a reaction mixture containing kinase assay buffer, recombinant CDK2/cyclin complex, and the Histone H1 substrate.

-

Add serial dilutions of Olomoucine or DMSO (vehicle control) to the reaction mixture.

-

Pre-incubate for 10 minutes at 30°C.

-

-

Initiation of Reaction:

-

Initiate the kinase reaction by adding [γ-³²P]ATP.

-

Incubate for 20-30 minutes at 30°C.

-

-

Termination and Detection:

-

Terminate the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

-

Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the percentage of kinase activity relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the Olomoucine concentration to determine the IC50 value.

-

Caption: Logical relationship of Olomoucine's competitive inhibition in a CDK2 kinase assay.

Conclusion

Olomoucine serves as a valuable research tool for studying the mechanisms of cell cycle control. Its ability to competitively inhibit key CDKs, particularly CDK1 and CDK2, leads to cell cycle arrest at both the G1/S and G2/M transitions. The primary mechanism for G1/S arrest involves the prevention of Retinoblastoma protein hyperphosphorylation, thereby maintaining the repression of E2F-mediated transcription of genes essential for DNA synthesis. The detailed protocols provided in this guide offer a framework for researchers to investigate the cellular and molecular effects of Olomoucine and other potential CDK inhibitors.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cumulative Effect of Phosphorylation of pRB on Regulation of E2F Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Transcriptional Repression by Rb-E2F and Regulation of Anchorage-Independent Survival - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Understanding Retinoblastoma Post-Translational Regulation for the Design of Targeted Cancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. sdbonline.org [sdbonline.org]

- 8. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ucl.ac.uk [ucl.ac.uk]

- 10. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. promega.com [promega.com]

Olomoucin's Precision Targeting of Kinase Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted role of Olomoucin, a first-generation purine (B94841) analogue inhibitor of cyclin-dependent kinases (CDKs). We will delve into its specific targets within critical kinase signaling pathways, provide detailed quantitative data on its inhibitory activity, and present comprehensive experimental protocols for its characterization. This guide is designed to equip researchers and drug development professionals with the essential knowledge to effectively utilize Olomoucin as a tool for cell cycle research and as a scaffold for the development of more potent and selective kinase inhibitors.

Introduction to Olomoucin

Olomoucin is a synthetic purine derivative that acts as an ATP-competitive inhibitor of several key protein kinases, most notably the cyclin-dependent kinases (CDKs).[1][2] Its discovery was a significant step in understanding the intricate regulation of the eukaryotic cell cycle, providing a chemical tool to dissect the roles of specific CDKs. By arresting cells at distinct phases of the cell cycle, Olomoucin has been instrumental in elucidating the molecular machinery that governs cell division and proliferation.[3][4]

Kinase Targets and Inhibitory Profile of Olomoucin

Olomoucin exhibits a distinct inhibitory profile, primarily targeting CDKs involved in cell cycle progression. It also shows activity against other kinases, such as Extracellular signal-regulated kinase 1 (ERK1). The inhibitory potency of Olomoucin is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.

Below is a summary of the reported IC50 values for Olomoucin against various kinase targets.

| Kinase Target | IC50 (µM) | Reference(s) |

| CDK1/cyclin B | 7 | [1][2] |

| CDK2/cyclin A | 7 | [1][2] |

| CDK2/cyclin E | 7 | [1][2] |

| CDK5/p35 | 3 | [1][2] |

| ERK1 (p44 MAPK) | 25 | [1][2] |

| cdc2/cyclin B | 7 | [1][2] |

Core Signaling Pathway: Cell Cycle Regulation

The primary mechanism of action of Olomoucin is the disruption of the cell cycle through the inhibition of key CDKs. This leads to cell cycle arrest, primarily at the G1/S and G2/M transitions.[3][4]

The G1/S Transition: A Key Checkpoint

The transition from the G1 to the S phase is a critical checkpoint that commits a cell to DNA replication. This process is tightly regulated by the activity of CDK4/6 and CDK2.

-

Role of CDK4/6 and CDK2: In a normal cell cycle, mitogenic signals lead to the activation of CDK4/6 in complex with D-type cyclins. This complex phosphorylates the Retinoblastoma protein (Rb), a key tumor suppressor.[2][5] Phosphorylation of Rb leads to the release of the E2F transcription factor, which then activates the transcription of genes required for S phase entry, including cyclin E. Cyclin E then complexes with CDK2, further phosphorylating Rb and promoting the G1/S transition.[5][6]

-

Olomoucin's Impact: Olomoucin, by inhibiting CDK2, prevents the hyperphosphorylation of Rb.[1][7] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby preventing the expression of S-phase genes and causing a G1 phase arrest.[1]

The G2/M Transition

Olomoucin also induces a cell cycle arrest at the G2/M transition by inhibiting CDK1 (also known as cdc2).[3][4] CDK1, in complex with cyclin B, is the master regulator of entry into mitosis.

Secondary Signaling Pathway: NF-κB

Recent studies have indicated that Olomoucin can also modulate the activity of the transcription factor Nuclear Factor kappa B (NF-κB), a key regulator of inflammatory responses, cell survival, and proliferation.[8][9] The effect of Olomoucin on the NF-κB pathway appears to be indirect, primarily stemming from its ability to induce cell cycle arrest.

-

Mechanism of Inhibition: Olomoucin treatment has been shown to reduce the expression of the p65 subunit of NF-κB.[9] This leads to a decrease in NF-κB transcriptional activity. The proposed mechanism involves a cross-talk between the cell cycle machinery and the NF-κB signaling pathway, where cell cycle arrest induced by CDK inhibitors can lead to a downregulation of NF-κB activation.[8]

References

- 1. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. m.youtube.com [m.youtube.com]

- 3. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Phosphorylation of the RB C-terminus regulates condensin II release from chromatin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CDK4/6 initiates Rb inactivation and CDK2 activity coordinates cell-cycle commitment and G1/S transition - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cyclin‐dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide‐induced inflammatory responses via down‐regulation of nuclear factor κB - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of cyclin-dependent kinases by olomoucine and roscovitine reduces lipopolysaccharide-induced inflammatory responses via down-regulation of nuclear factor kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Purine-Based CDK Inhibitors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the biological activity of purine-based inhibitors of Cyclin-Dependent Kinases (CDKs). It covers their mechanism of action, quantitative inhibitory data, detailed experimental protocols for their evaluation, and visualizations of the relevant signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals involved in the discovery and development of novel cancer therapeutics.

Introduction to Cyclin-Dependent Kinases and the Rationale for Purine-Based Inhibition

The cell division cycle is a fundamental process in all eukaryotic organisms, orchestrated by a family of serine/threonine protein kinases known as Cyclin-Dependent Kinases (CDKs).[1] The activity of these kinases is dependent on their association with regulatory protein subunits called cyclins.[2] Different cyclin-CDK complexes are activated at specific phases of the cell cycle, phosphorylating a multitude of protein substrates to drive the progression through distinct checkpoints.[2][3]

Dysregulation of CDK activity is a hallmark of cancer, leading to uncontrolled cell proliferation.[1][4] This makes CDKs attractive targets for therapeutic intervention.[5] The purine (B94841) scaffold, being a core component of the natural CDK substrate ATP, has served as a foundational template for the design of numerous competitive CDK inhibitors.[6][7] Early purine-based inhibitors like Olomoucine and Roscovitine demonstrated the therapeutic potential of this class of compounds, paving the way for the development of more potent and selective agents.[6][7][8] Many of these second-generation compounds have entered clinical trials for various solid tumors.[5][9]

This guide focuses on the biological characterization of these purine-based inhibitors, providing the necessary details for their study and development.

Mechanism of Action

Purine-based CDK inhibitors primarily function as ATP-competitive inhibitors.[8] Their purine ring system mimics the adenine (B156593) base of ATP, allowing them to bind to the ATP-binding pocket in the catalytic cleft of the CDK enzyme.[10][11] The binding is typically stabilized by a network of hydrogen bonds between the purine core and the hinge region of the kinase.[10][11]

Substitutions at various positions of the purine ring are crucial for determining the inhibitor's potency and selectivity. For instance, modifications at the C2, C6, and N9 positions have been extensively explored to enhance interactions with specific amino acid residues within the ATP-binding site, thereby improving affinity and differentiating between the highly homologous CDK family members.[10][11][12] By occupying the ATP-binding site, these inhibitors prevent the phosphorylation of key CDK substrates, such as the Retinoblastoma protein (pRb), leading to cell cycle arrest, typically at the G1/S or G2/M transitions, and subsequent apoptosis in cancer cells.[13][14][15]

Quantitative Analysis of Inhibitor Potency and Selectivity

The efficacy of a CDK inhibitor is quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase activity by 50%. A lower IC50 value indicates a more potent inhibitor. Selectivity is assessed by comparing the IC50 values across a panel of different kinases. The following tables summarize the reported IC50 values for several key purine-based CDK inhibitors against a range of CDKs.

| Inhibitor | CDK1/cyclin B (IC50, µM) | CDK2/cyclin E (IC50, µM) | CDK4/cyclin D1 (IC50, µM) | CDK5/p25 (IC50, µM) | CDK7/cyclin H (IC50, µM) | CDK9/cyclin T1 (IC50, µM) | Reference(s) |

| Olomoucine | 7 | 7 | >100 | 3 | - | - | [8] |

| Roscovitine (Seliciclib) | 0.2 - 0.5 | 0.2 - 0.5 | >100 | 0.2 - 0.5 | 0.2 - 0.5 | 0.11 | [8][15][16] |

| NU6102 | 0.250 | 0.005 | - | - | 4.4 | 1.1 | [11] |

| Purvalanol A | - | 0.004 | 0.8 | 0.02 | 0.7 | - | [7] |

| Purvalanol B | - | 0.006 | 1.2 | 0.07 | 4 | - | [7] |

| Compound 5g | - | 0.21 | - | - | - | - | [13] |

| Compound 5i | - | 0.59 | - | - | - | - | [13] |

| CCT68127 | - | 0.030 | - | - | 1.3 | 0.11 | [16][17] |

| Compound 73 | 86 | 0.044 | >10 | >10 | >10 | >10 | [11] |

Note: IC50 values can vary depending on the specific assay conditions, such as ATP concentration and substrate used. The data presented here is for comparative purposes.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of purine-based CDK inhibitors.

Biochemical Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified CDK/cyclin complex.

Materials:

-

Purified, active CDK/cyclin complexes (e.g., CDK2/cyclin E)

-

Kinase substrate (e.g., Histone H1 or a specific peptide substrate)

-

ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

-

Test compounds (purine-based inhibitors) dissolved in DMSO

-

96-well or 384-well plates

-

Phosphocellulose paper or other capture method for radiolabeled assays

-

Scintillation counter or luminescence plate reader for non-radioactive assays (e.g., ADP-Glo™)

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in kinase reaction buffer. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[18]

-

Reaction Setup: In each well of the plate, combine the CDK/cyclin enzyme, the substrate, and the diluted test compound or vehicle control (DMSO).

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP. The concentration of ATP should ideally be close to its Km value for the specific kinase to ensure accurate competitive inhibition measurements.[19]

-

Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 20-60 minutes), ensuring the reaction is in the linear range.[19]

-

Termination of Reaction: Stop the reaction by adding a stop solution, such as a high concentration of EDTA, which chelates the Mg²⁺ ions necessary for kinase activity.[18]

-

Detection:

-

Radiolabeled Assay: Spot the reaction mixture onto phosphocellulose paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.

-

Non-Radioactive Assay (e.g., ADP-Glo™): Add reagents that convert the ADP generated during the kinase reaction into a detectable luminescent signal, and measure the luminescence using a plate reader.[19]

-

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[19]

Cell-Based Proliferation Assay (MTT or CellTiter-Glo®)

This assay determines the effect of the inhibitor on the viability and proliferation of cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

96-well cell culture plates

-

MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CellTiter-Glo® Luminescent Cell Viability Assay reagent

-

Solubilization buffer (for MTT)

-

Plate reader (absorbance or luminescence)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.[20]

-

Compound Treatment: Treat the cells with serial dilutions of the purine-based inhibitor. Include a vehicle control (DMSO).[21]

-

Incubation: Incubate the plates for a period that allows for several cell doublings (e.g., 48-72 hours).[20][21]

-

Signal Detection:

-

MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals. Solubilize the crystals with a solubilization buffer and measure the absorbance.[20]

-

CellTiter-Glo® Assay: Add the CellTiter-Glo® reagent, which lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Measure the luminescence.[19]

-

-

Data Analysis: Calculate the percentage of cell growth inhibition for each concentration relative to the vehicle control. Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the phase of the cell cycle at which the inhibitor induces an arrest.

Materials:

-

Cancer cell lines

-

Test compounds

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

Ice-cold 70% ethanol (B145695) for fixation

-

Propidium Iodide (PI)/RNase staining solution

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat them with the inhibitor at concentrations around its IC50 value for a specified time (e.g., 24 hours).[20]

-

Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet by centrifugation.[20]

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while gently vortexing to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.[20][21]

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in PI/RNase staining solution and incubate in the dark at room temperature for 30 minutes.[20][21]

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[20][21]

Western Blot Analysis of Downstream Targets

This technique is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of known CDK substrates.

Materials:

-

Cancer cell lines

-

Test compounds

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer apparatus

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-Rb, anti-CDK2, anti-cyclin A2)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Treat cells with the inhibitor, then lyse the cells to extract total protein.[21]

-

Protein Quantification: Determine the protein concentration of each lysate.[21]

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-PAGE and transfer them to a membrane.[20][21]

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the protein of interest (e.g., phosphorylated form of a CDK substrate).[21]

-

Detection: After washing, incubate the membrane with an HRP-conjugated secondary antibody. Add an ECL substrate and visualize the protein bands using an imaging system.[20][21] A decrease in the phosphorylation of CDK substrates like pRb upon treatment with the inhibitor confirms its mechanism of action.[13]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological systems in which purine-based CDK inhibitors operate is essential for a comprehensive understanding of their function. The following diagrams, generated using Graphviz (DOT language), illustrate key CDK signaling pathways and a general experimental workflow for inhibitor characterization.

Caption: Simplified CDK signaling pathway for G1/S transition and points of inhibition.

Caption: General experimental workflow for characterizing a CDK inhibitor.

Conclusion

Purine-based inhibitors of CDKs represent a well-established and clinically relevant class of anti-cancer agents. Their development has been guided by a deep understanding of the structure and function of the ATP-binding pocket of CDKs. This technical guide provides a foundational overview of the biological activity of these compounds, from their molecular mechanism of action to their effects in cellular systems. The provided data, protocols, and pathway diagrams are intended to equip researchers with the necessary information to effectively design, evaluate, and advance the next generation of purine-based CDK inhibitors in the ongoing effort to combat cancer.

References

- 1. Cyclin-dependent kinase - Wikipedia [en.wikipedia.org]

- 2. Khan Academy [khanacademy.org]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. researchgate.net [researchgate.net]

- 5. Purine analogs as CDK enzyme inhibitory agents: a survey and QSAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Molecular Modeling and Design Studies of Purine Derivatives as Novel CDK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cyclin-dependent kinase (CDK) inhibitors in solid tumors: a review of clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Cyclin-Dependent Kinase (CDK) Inhibitors: Structure–Activity Relationships and Insights into the CDK-2 Selectivity of 6-Substituted 2-Arylaminopurines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cyclin-dependent kinase inhibition by new C-2 alkynylated purine derivatives and molecular structure of a CDK2-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Novel purine derivatives as selective CDK2 inhibitors with potential anticancer activities: Design, synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Cyclin-Dependent Kinases (CDK) and Their Role in Diseases Development–Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclin-Dependent Kinase Inhibitors as Marketed Anticancer Drugs: Where Are We Now? A Short Survey - PMC [pmc.ncbi.nlm.nih.gov]

- 16. go.drugbank.com [go.drugbank.com]

- 17. researchgate.net [researchgate.net]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. benchchem.com [benchchem.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

Olomoucine's Impact on G1/S and G2/M Cell Cycle Transitions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the effects of Olomoucine (B1683950), a first-generation cyclin-dependent kinase (CDK) inhibitor, on the critical G1/S and G2/M transitions of the eukaryotic cell cycle. We delve into its mechanism of action, present quantitative data on its inhibitory concentrations, and provide detailed experimental protocols for assessing its cellular effects. Visualizations of key signaling pathways and experimental workflows are included to facilitate a deeper understanding of Olomoucine's role as a tool in cell cycle research and its potential in therapeutic applications.

Introduction

Olomoucine, a 2,6,9-trisubstituted purine, was one of the first small molecules identified as a potent inhibitor of cyclin-dependent kinases (CDKs).[1][2] These serine/threonine kinases are fundamental regulators of cell cycle progression, and their dysregulation is a hallmark of cancer. Olomoucine acts as a competitive inhibitor of the ATP-binding site on CDKs, thereby blocking their kinase activity and inducing cell cycle arrest at specific checkpoints.[3] Its ability to reversibly halt cell proliferation has made it a valuable tool for synchronizing cell populations and studying the intricate molecular events governing cell cycle transitions. This guide focuses on its well-documented effects on the G1/S and G2/M phases.

Mechanism of Action: Competitive Inhibition of CDKs

Olomoucine exerts its biological effects by directly competing with ATP for binding to the catalytic subunit of CDKs.[3] This competitive inhibition prevents the phosphorylation of key substrate proteins that are necessary for progression through the cell cycle. The specificity of Olomoucine is directed towards a subset of CDKs, primarily those active during the G1/S and G2/M transitions.

Inhibitory Profile of Olomoucine

The inhibitory potency of Olomoucine is quantified by its half-maximal inhibitory concentration (IC50), which varies for different CDK-cyclin complexes.

| Target Kinase | Associated Cyclin | IC50 (µM) | Reference |

| CDK1 (CDC2) | Cyclin B | 7 | [3][4] |

| CDK2 | Cyclin A | 7 | [3][4] |

| CDK2 | Cyclin E | 7 | [3][4] |

| CDK5 | p35 | 3 | [4][5] |

| ERK1/p44 MAP kinase | - | 25 | [3][4] |

A related compound, Olomoucine II, exhibits a different inhibitory profile with higher potency against certain CDKs.[6]

| Target Kinase | Associated Cyclin | Olomoucine II IC50 (µM) | Reference |

| CDK1 | Cyclin B | 7.6 | [6] |

| CDK2 | Cyclin E | 0.1 | [6] |

| CDK4 | Cyclin D1 | 19.8 | [6] |

| CDK7 | Cyclin H | 0.45 | [6] |

| CDK9 | Cyclin T | 0.06 | [6] |

Effects on the G1/S Transition

The transition from the first gap phase (G1) to the synthesis phase (S) is a critical checkpoint that commits a cell to DNA replication. This transition is primarily governed by the activity of CDK2 complexed with cyclin E and subsequently cyclin A. Olomoucine's inhibition of these complexes leads to a cell cycle arrest in the G1 phase.[1][7] This arrest prevents the phosphorylation of the Retinoblastoma protein (Rb), which in its hypophosphorylated state remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry.[7]

Caption: Olomoucine inhibits CDK2/Cyclin E, preventing Rb phosphorylation and blocking S-phase entry.

Effects on the G2/M Transition

The transition from the second gap phase (G2) to mitosis (M) is driven by the activation of the CDK1-Cyclin B complex, also known as the M-phase Promoting Factor (MPF). Olomoucine effectively inhibits CDK1/Cyclin B, leading to an arrest of cells in the G2 phase of the cell cycle.[1][8] This prevents the cellular events associated with mitotic entry, such as chromosome condensation and nuclear envelope breakdown. Studies have shown that Olomoucine treatment can cause an accumulation of cells in the G2/M phase, consistent with its inhibitory effect on CDK1.[9][10]

Caption: Olomoucine inhibits CDK1/Cyclin B, preventing the onset of mitotic events and causing a G2/M arrest.

Quantitative Data on Cell Cycle Effects

The antiproliferative effects of Olomoucine have been documented across various human cancer cell lines. The effective concentrations for growth inhibition and the resulting cell cycle distribution are cell-line dependent.

Growth Inhibition in Human Cancer Cell Lines

| Cell Line | EC50 (µM) | Reference |

| KB 3-1 (cervical carcinoma) | 45 | [11] |

| MDA-MB-231 (breast cancer) | 75 | [11] |

| Evsa-T (breast cancer) | 85 | [11] |

| A431 (skin carcinoma) | 16.6 (GI50) | [4] |

| HeLa S3 (cervical carcinoma) | 65 (GI50) | [4] |

Dose-Dependent Effects on Cell Cycle Transitions

Studies on non-small cell lung cancer (MR65) and neuroblastoma (CHP-212) cell lines have demonstrated a dose-dependent inhibition of both G1/S and G2/M transitions with Olomoucine treatment.[12][13][14] At higher concentrations (e.g., 200 µM), Olomoucine can induce a complete cell cycle block.[14] In HL-60 leukemia cells, higher doses of Olomoucine led to a decrease in the G1-phase population and an increase in the G2-phase population, along with the induction of apoptosis.[9]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the effects of Olomoucine on the cell cycle.

Cell Cycle Analysis by Flow Cytometry

This protocol allows for the quantification of cells in different phases of the cell cycle based on their DNA content.

Objective: To determine the cell cycle distribution of a cell population after treatment with Olomoucine.

Materials:

-

Cell culture medium, serum, and antibiotics

-

Phosphate-Buffered Saline (PBS)

-

Olomoucine stock solution (e.g., in DMSO)

-

Trypsin-EDTA

-

70% Ethanol (B145695) (ice-cold)

-

Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of harvesting.

-

Olomoucine Treatment: Allow cells to adhere overnight, then treat with various concentrations of Olomoucine (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).

-

Cell Harvesting:

-

For adherent cells, wash with PBS, detach with Trypsin-EDTA, and collect in a centrifuge tube.

-

For suspension cells, directly collect them into a centrifuge tube.

-

Centrifuge at 300 x g for 5 minutes and discard the supernatant.

-

-

Fixation:

-

Wash the cell pellet with ice-cold PBS and centrifuge again.

-

Resuspend the pellet in a small volume of PBS.

-

While vortexing gently, add ice-cold 70% ethanol dropwise to a final concentration of approximately 1x10^6 cells/mL.

-

Incubate at -20°C for at least 2 hours (or overnight).

-

-

Staining:

-

Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol.

-

Wash the pellet with PBS and centrifuge again.

-

Resuspend the cell pellet in the PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

Caption: Workflow for analyzing cell cycle distribution after Olomoucine treatment using flow cytometry.

Western Blot Analysis of Key Cell Cycle Proteins

This protocol is used to detect changes in the expression levels of key cell cycle regulatory proteins, such as Cyclin E and Cyclin B, following Olomoucine treatment.

Objective: To assess the protein levels of Cyclin E and Cyclin B in cells treated with Olomoucine.

Materials:

-

Cell lysates from Olomoucine-treated and control cells

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-polyacrylamide gels

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Cyclin E, anti-Cyclin B, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction:

-

Lyse Olomoucine-treated and control cells in ice-cold RIPA buffer.

-

Centrifuge at high speed to pellet cell debris.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

-

Sample Preparation:

-

Normalize protein concentrations for all samples.

-

Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.

-

-

SDS-PAGE and Transfer:

-

Load samples onto an SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against Cyclin E, Cyclin B, and a loading control (e.g., β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection:

Conclusion

Olomoucine is a well-characterized inhibitor of cyclin-dependent kinases that has proven to be an invaluable tool in cell cycle research. Its ability to competitively inhibit key CDKs, particularly CDK2 and CDK1, results in a reversible arrest of cells at the G1/S and G2/M transitions, respectively. This allows for detailed investigations into the molecular machinery that governs these critical checkpoints. The quantitative data and detailed protocols provided in this guide serve as a resource for researchers and scientists aiming to utilize Olomoucine in their studies of cell cycle regulation and for professionals in the field of drug development exploring the therapeutic potential of CDK inhibition.

References

- 1. Cellular effects of olomoucine, an inhibitor of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The inhibitor of cyclin-dependent kinases, olomoucine II, exhibits potent antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. The cyclin-dependent kinase inhibitors olomoucine and roscovitine arrest human fibroblasts in G1 phase by specific inhibition of CDK2 kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Olomoucine, an inhibitor of the cdc2/cdk2 kinases activity, blocks plant cells at the G1 to S and G2 to M cell cycle transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Is olomoucine, a weak CDK2 inhibitor, able to induce apoptosis in cancer cells? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ar.iiarjournals.org [ar.iiarjournals.org]

- 11. Effects of olomoucine, a selective inhibitor of cyclin-dependent kinases, on cell cycle progression in human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. The effect of the cyclin-dependent kinase inhibitor olomoucine on cell cycle kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. cancer.wisc.edu [cancer.wisc.edu]

- 16. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - CH [thermofisher.com]

- 17. Tumor-Specific Proteolytic Processing of Cyclin E Generates Hyperactive Lower-Molecular-Weight Forms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

In Vitro Kinase Inhibitory Profile of Olomoucine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro kinase inhibitory profile of Olomoucine, a purine (B94841) derivative recognized as a first-generation inhibitor of cyclin-dependent kinases (CDKs). This document outlines its inhibitory activity against a panel of kinases, details the experimental methodologies for determining this activity, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Inhibitory Profile

Olomoucine and its second-generation analog, Olomoucine II, have been evaluated against a range of protein kinases. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%, are summarized below.

Table 1: In Vitro Inhibitory Activity of Olomoucine

| Target Kinase | IC50 (µM) |

| CDC2/cyclin B (CDK1) | 7[1][2][3][4] |

| Cdk2/cyclin A | 7[2][3][4] |

| Cdk2/cyclin E | 7[2][3][4] |

| CDK/p35 kinase (CDK5) | 3[2][3][4] |

| ERK1/p44 MAP kinase | 25[2][5][3][4] |

Table 2: In Vitro Inhibitory Activity of Olomoucine II

| Target Kinase | IC50 (µM) |

| CDK1/cyclin B | 7.6 |

| CDK2/cyclin E | 0.1 |

| CDK4/cyclin D1 | 19.8 |

| CDK7/cyclin H | 0.45 |

| CDK9/cyclin T | 0.06 |

Mechanism of Action

Olomoucine functions as an ATP-competitive inhibitor.[1][5][3] It binds to the ATP-binding pocket of the kinase, preventing the transfer of a phosphate (B84403) group from ATP to the target substrate protein. This inhibition of substrate phosphorylation blocks the downstream signaling cascade.

Experimental Protocols: In Vitro Kinase Inhibition Assay

The determination of IC50 values for kinase inhibitors like Olomoucine is typically performed using an in vitro kinase assay. The following is a representative protocol based on established methodologies.

Objective:

To determine the concentration of Olomoucine required to inhibit 50% of the activity of a specific kinase (IC50).

Materials:

-

Kinase: Purified recombinant human kinase (e.g., CDK2/Cyclin A).

-

Substrate: A suitable substrate for the kinase (e.g., Histone H1 peptide).

-

Inhibitor: Olomoucine, serially diluted in Dimethyl Sulfoxide (DMSO).

-

ATP: Adenosine triphosphate, including a radiolabeled version (e.g., [γ-³²P]ATP) for detection.

-

Kinase Assay Buffer: Typically contains Tris-HCl at a physiological pH, Magnesium Chloride (MgCl₂), and other components to ensure optimal kinase activity.

-

Detection Reagents: Depending on the chosen method (e.g., phosphocellulose paper for radiometric assays, specific antibodies for ELISA, or luminescence reagents for ADP-Glo™).

Procedure:

-

Preparation of Reagents:

-

Dilute the recombinant kinase and substrate in the kinase assay buffer to their optimal concentrations.

-

Prepare a series of Olomoucine dilutions in DMSO.

-

-

Assay Reaction:

-

In a microplate, combine the kinase, the substrate, and the various concentrations of Olomoucine.

-

Initiate the kinase reaction by adding ATP (containing a tracer amount of [γ-³²P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 15-30 minutes).

-

-

Termination of Reaction and Detection:

-

Stop the reaction, often by adding a solution that denatures the kinase or by spotting the reaction mixture onto a phosphocellulose membrane which binds the phosphorylated substrate.

-

Wash the membrane to remove unreacted [γ-³²P]ATP.

-

Quantify the amount of incorporated radiolabel on the substrate using a scintillation counter or phosphorimager.

-

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each Olomoucine concentration relative to a control reaction with no inhibitor.

-

Plot the percentage of inhibition against the logarithm of the Olomoucine concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

Alternative Detection Methods:

-

Luminescence-based Assays (e.g., ADP-Glo™): These assays measure the amount of ADP produced in the kinase reaction. The amount of ADP is proportional to the kinase activity.

-

Antibody-based Detection (e.g., ELISA): This method uses a phospho-specific antibody that recognizes and binds only to the phosphorylated form of the substrate. The amount of bound antibody is then quantified.

Visualizations

Signaling Pathway

Olomoucine primarily targets Cyclin-Dependent Kinases, which are key regulators of the cell cycle. By inhibiting CDKs, Olomoucine can arrest cells at different phases of the cell cycle.

Caption: Olomoucine inhibits key CDKs, blocking cell cycle progression.

Experimental Workflow

The following diagram illustrates the general workflow for determining the IC50 value of a kinase inhibitor.

Caption: Workflow for determining kinase inhibitor IC50 values.

References

Olomoucin: A Technical Guide to its Application in Cell Cycle Regulation Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of Olomoucin, a purine (B94841) analogue and first-generation cyclin-dependent kinase (CDK) inhibitor, as a tool for studying cell cycle regulation. Olomoucin competitively inhibits the ATP-binding site of several CDKs, primarily targeting CDK1 and CDK2, which are pivotal for the G1/S and G2/M transitions of the cell cycle.[1][2] This document details its mechanism of action, summarizes its inhibitory activity, and provides comprehensive experimental protocols for its application in cell cycle analysis. The information presented herein is intended to equip researchers with the necessary knowledge to effectively utilize Olomoucin in their studies of cell cycle control and for preliminary investigations in drug development.

Introduction to Olomoucin

Olomoucin, with the chemical name 2-(2-hydroxyethylamino)-6-benzylamino-9-methylpurine, was one of the first small molecules identified to selectively inhibit CDK activity.[1] Its discovery and characterization paved the way for the development of a new class of anti-proliferative agents. By targeting the fundamental machinery of cell division, Olomoucin serves as a valuable chemical probe to dissect the intricate signaling pathways that govern cell cycle progression. Its ability to induce cell cycle arrest at specific checkpoints allows for the synchronization of cell populations and the detailed study of phase-specific cellular events.[1][3]

Mechanism of Action

Olomoucin exerts its biological effects primarily through the competitive inhibition of cyclin-dependent kinases.[1] CDKs are a family of serine/threonine kinases that, when complexed with their regulatory cyclin partners, phosphorylate a wide array of protein substrates to drive the cell through the different phases of the cell cycle.[2] Olomoucin targets the ATP-binding pocket of these kinases, preventing the transfer of phosphate (B84403) from ATP to their substrates.[1] The primary targets of Olomoucin are CDK1 (also known as Cdc2) and CDK2.[2][4]

-

Inhibition of CDK2: CDK2, in association with cyclin E and cyclin A, is crucial for the transition from the G1 phase to the S phase (G1/S transition) and for the progression through the S phase. By inhibiting CDK2, Olomoucin prevents the phosphorylation of key substrates such as the Retinoblastoma protein (pRb), leading to a G1 arrest.[1]

-

Inhibition of CDK1: CDK1, complexed with cyclin B, forms the Maturation-Promoting Factor (MPF), which is essential for the entry into mitosis (G2/M transition).[5] Olomoucin's inhibition of CDK1 activity results in a cell cycle block at the G2/M boundary.[4][6]

Quantitative Data Summary

The inhibitory activity of Olomoucin has been quantified against various kinases and its anti-proliferative effects have been measured in several cell lines. This data is crucial for designing experiments with appropriate concentrations.

Table 1: Inhibitory Concentration (IC50) of Olomoucin against Various Kinases

| Kinase Target | Cyclin Partner | IC50 (µM) |

| CDK1 (Cdc2) | Cyclin B | 7[7][8] |

| CDK2 | Cyclin A | 7[7][8] |

| CDK2 | Cyclin E | 7[7][8] |

| CDK5 | p35 | 3[7][8] |

| ERK1 (p44 MAPK) | - | 25[7][8] |

| CDK4 | Cyclin D1 | 19.8 (for Olomoucine II)[9] |

| CDK7 | Cyclin H | 0.45 (for Olomoucine II)[9] |

| CDK9 | Cyclin T | 0.06 (for Olomoucine II)[9] |

Note: Olomoucine II is a derivative of Olomoucin with different potency.

Table 2: Anti-proliferative Activity (EC50/GI50) of Olomoucin in Human Cancer Cell Lines

| Cell Line | Cancer Type | EC50/GI50 (µM) |

| KB 3-1 | Cervical Carcinoma | 45[4] |

| MDA-MB-231 | Breast Cancer | 75[4] |

| Evsa-T | Breast Cancer | 85[4] |

| A-431 | Skin Carcinoma | 16.6[8] |

| A549 | Lung Carcinoma | 130[8] |

| HeLa S3 | Cervical Carcinoma | 65[7] |

| K562 | Chronic Myelogenous Leukemia | 145[7] |

Experimental Protocols

Preparation of Olomoucin Stock Solution

Objective: To prepare a concentrated stock solution of Olomoucin for use in cell culture experiments.

Materials:

-

Olomoucin powder

-

Anhydrous, sterile-filtered Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes

Procedure:

-

In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of Olomoucin powder.

-

Dissolve the Olomoucin powder in anhydrous, sterile-filtered DMSO to a final concentration of 10-50 mM. For example, to prepare a 10 mM stock solution, dissolve 2.98 mg of Olomoucin (Molecular Weight: 298.35 g/mol ) in 1 mL of DMSO.

-

Vortex the solution until the Olomoucin is completely dissolved.

-

Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C. The stock solution is stable for at least one month when stored at -20°C and for up to six months at -80°C.[7]

Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced toxicity. Always include a vehicle control (DMSO alone) in your experiments.

In Vitro CDK2 Kinase Assay

Objective: To determine the inhibitory effect of Olomoucin on CDK2 activity in a cell-free system.

Materials:

-

Recombinant human CDK2/Cyclin A or CDK2/Cyclin E enzyme

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., Histone H1 peptide)

-

ATP (radiolabeled [γ-³²P]ATP for radiometric assay, or unlabeled ATP for luminescence-based assay)

-

Olomoucin stock solution

-

96-well plates

-

Incubator

-

Detection system (e.g., scintillation counter, luminometer)

Procedure:

-

Prepare serial dilutions of Olomoucin in DMSO.

-

In a 96-well plate, add the diluted Olomoucin or vehicle control (DMSO).

-

Add the recombinant CDK2/Cyclin enzyme diluted in kinase assay buffer to each well.

-

Pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.

-

Incubate the plate at 30°C for a defined period (e.g., 20-30 minutes), ensuring the reaction is in the linear range.

-

Terminate the reaction. The method of termination depends on the detection method:

-

Radiometric Assay: Spot the reaction mixture onto phosphocellulose paper and wash away unincorporated [γ-³²P]ATP.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add a reagent to stop the kinase reaction and deplete the remaining ATP.

-

-

Quantify the kinase activity:

-

Radiometric Assay: Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay: Add a detection reagent that converts the ADP produced to ATP, and measure the luminescence generated by a luciferase reaction.

-

-

Calculate the percent inhibition for each Olomoucin concentration and determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Cycle Analysis by Flow Cytometry

Objective: To analyze the distribution of cells in different phases of the cell cycle after treatment with Olomoucin.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

Olomoucin stock solution

-

Phosphate-buffered saline (PBS)

-

Trypsin-EDTA

-

Ice-cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment.

-

Allow cells to adhere and grow overnight.

-

Treat the cells with various concentrations of Olomoucin or vehicle control (DMSO) for the desired duration (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization. Collect both adherent and floating cells to include any apoptotic cells.

-

Wash the cells with PBS by centrifuging at 300 x g for 5 minutes.

-

Resuspend the cell pellet in a small volume of PBS.

-

Fix the cells by adding ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping.

-

Incubate the cells at -20°C for at least 2 hours for fixation. Cells can be stored at this stage for several weeks.

-

Centrifuge the fixed cells to remove the ethanol and wash the pellet with PBS.

-

Resuspend the cells in PI staining solution containing RNase A. The RNase A is essential to degrade RNA, which can also be stained by PI.[6]

-

Incubate the cells in the dark for 30 minutes at room temperature.

-

Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission at a wavelength greater than 600 nm.[6]

-

Collect data from at least 10,000 events per sample.

-

Analyze the cell cycle distribution using appropriate software to generate a DNA content histogram. This will show the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis of Cell Cycle Proteins

Objective: To assess the effect of Olomoucin on the expression and phosphorylation status of key cell cycle regulatory proteins, such as pRb and CDK1.

Materials:

-

Cells treated with Olomoucin (as in the flow cytometry protocol)

-

Ice-cold PBS

-

RIPA lysis buffer supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE gels

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-pRb, anti-phospho-pRb, anti-CDK1, anti-Cyclin B1, and a loading control like anti-GAPDH or anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

After Olomoucin treatment, wash the cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer with inhibitors.

-

Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.

-

Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Normalize the protein concentration for all samples and prepare them for electrophoresis by adding Laemmli sample buffer and boiling at 95-100°C for 5-10 minutes.[5]

-

Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL reagent and capture the signal with an imaging system.

-

Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression or phosphorylation.

Visualizations

Signaling Pathway of Olomoucin Action

Caption: Olomoucin inhibits CDK1 and CDK2, blocking G1/S and G2/M transitions.

Experimental Workflow for Cell Cycle Analysis

Caption: Workflow for analyzing cell cycle effects of Olomoucin via flow cytometry.

Logical Relationship of CDK Inhibition to Cell Cycle Arrest

Caption: How Olomoucin's CDK inhibition leads to cell cycle arrest.

Conclusion

Olomoucin remains a cornerstone tool for cell cycle research. Its well-characterized inhibitory profile against key CDKs provides a reliable method for inducing cell cycle arrest and synchronizing cell populations. The protocols and data presented in this guide offer a comprehensive resource for researchers aiming to utilize Olomoucin to investigate the molecular mechanisms of cell cycle control and to explore its potential as a scaffold for the development of novel anti-cancer therapeutics. While more potent and selective CDK inhibitors have since been developed, the foundational knowledge gained from studies involving Olomoucin continues to be invaluable to the field.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. youtube.com [youtube.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

Early Studies on Olomoucine and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the foundational research on Olomoucine and its derivatives, a class of purine (B94841) analogues that were among the first identified inhibitors of cyclin-dependent kinases (CDKs). This document provides a comprehensive overview of their mechanism of action, inhibitory profiles, and the experimental methodologies used in their initial characterization. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate understanding.

Introduction to Olomoucine and its Derivatives

Olomoucine was one of the first small molecules identified as a potent inhibitor of CDKs, key enzymes that regulate the progression of the eukaryotic cell cycle. As an ATP-competitive inhibitor, Olomoucine provided a crucial tool for dissecting the roles of different CDKs in cell cycle control and emerged as a lead compound for the development of more potent and selective CDK inhibitors.[1][2] Subsequent structure-activity relationship studies led to the synthesis of several derivatives, most notably Roscovitine (B1683857) (also known as Seliciclib or CYC202) and later, Olomoucine II, which exhibited improved potency and selectivity.[3] These early investigations laid the groundwork for the development of CDK inhibitors as potential therapeutic agents for cancer and other proliferative disorders.

Quantitative Data: Inhibitory Profiles

The following tables summarize the in vitro inhibitory activities of Olomoucine and its key derivatives against various cyclin-dependent kinases and their effects on cancer cell line proliferation from early studies.

Table 1: In Vitro Inhibitory Activity (IC50) of Olomoucine and Derivatives Against Cyclin-Dependent Kinases

| Compound | CDK1/cyclin B (cdc2) | CDK2/cyclin A | CDK2/cyclin E | CDK4/cyclin D1 | CDK5/p35 | CDK7/cyclin H | CDK9/cyclin T | ERK1/p44 MAP kinase | Reference |

| Olomoucine | 7 µM | 7 µM | 7 µM | >100 µM | 3 µM | - | - | 25 µM | [1][2] |

| Roscovitine | 0.65 µM | 0.7 µM | 0.7 µM | >100 µM | 0.16 - 0.2 µM | 0.8 µM | ~0.7 µM | >10 µM | [3][4][5] |

| Olomoucine II | 7.6 µM | - | 0.1 µM | 19.8 µM | - | 0.45 µM | 0.06 µM | - |

Note: IC50 values can vary between different assay conditions and enzyme sources.

Table 2: Anti-proliferative Activity of Olomoucine and Roscovitine in Human Cancer Cell Lines

| Compound | Cell Line Panel | Average IC50 for Growth Inhibition | Reference |

| Olomoucine | National Cancer Institute (NCI) 60 cell line panel | 60.3 µM | |

| Roscovitine | National Cancer Institute (NCI) 60 cell line panel | 16 µM |

Signaling Pathways and Mechanism of Action

Olomoucine and its derivatives exert their biological effects primarily by inhibiting the kinase activity of CDKs. By competing with ATP for the binding site on the kinase, these compounds prevent the phosphorylation of key substrates required for cell cycle progression. The primary targets, CDK1 and CDK2, are crucial for the G1/S and G2/M transitions. Inhibition of these kinases leads to cell cycle arrest at these checkpoints.

A key downstream effector of CDK2 is the Retinoblastoma protein (pRb). In its hypophosphorylated state, pRb binds to the E2F transcription factor, sequestering it and preventing the transcription of genes required for S-phase entry. Upon phosphorylation by CDK2, pRb releases E2F, allowing for cell cycle progression. Olomoucine and its derivatives, by inhibiting CDK2, prevent the hyperphosphorylation of pRb, thus maintaining it in its active, growth-suppressive state.[6]

Experimental Protocols

Detailed methodologies for key experiments cited in early studies are provided below. These protocols are synthesized from multiple sources to provide a comprehensive guide.

In Vitro Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC50 value of a CDK inhibitor.

Materials:

-

Recombinant human CDK/cyclin enzyme (e.g., CDK2/Cyclin A)

-

Kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Substrate (e.g., Histone H1 peptide)

-

[γ-³²P]ATP or an ADP-Glo™ Kinase Assay kit

-

Olomoucine or derivative stock solution in DMSO

-

96-well assay plates

-

Phosphocellulose paper and wash buffer (for radiometric assay)

-

Plate reader (scintillation counter or luminometer)

Procedure:

-

Inhibitor Preparation: Prepare serial dilutions of Olomoucine or its derivative in DMSO. Further dilute in kinase assay buffer to the desired final concentrations.

-

Assay Reaction Setup: In a 96-well plate, add the following in order:

-

Kinase assay buffer

-

Diluted inhibitor or DMSO (vehicle control)

-

Recombinant CDK/cyclin enzyme

-

Substrate

-

-

Initiation of Reaction: Start the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for the radiometric method).

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 20-30 minutes).

-

Termination and Detection:

-

Radiometric Assay: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-³²P]ATP. Measure the incorporated radioactivity using a scintillation counter.

-

Luminescence-based Assay (e.g., ADP-Glo™): Add the ADP-Glo™ reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the kinase detection reagent to convert the generated ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal. Measure the luminescence using a plate reader.[7]

-

-

Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration. Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value using a dose-response curve fitting model.

Cell Viability/Proliferation Assay (MTS Assay)

This protocol is used to determine the effect of Olomoucine on the metabolic activity and proliferation of cancer cell lines.

Materials:

-

Human cancer cell line (e.g., a member of the NCI-60 panel)

-

Complete cell culture medium

-

96-well cell culture plates

-

Olomoucine or derivative stock solution in DMSO

-

MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of Olomoucine or its derivative in a complete culture medium. Replace the existing medium in the wells with the medium containing the different concentrations of the compound or vehicle control (DMSO).

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.

-

MTS Addition: Add the MTS reagent to each well according to the manufacturer's instructions (typically 20 µL per 100 µL of medium).[8][9][10]

-

Incubation with MTS: Incubate the plate for 1-4 hours at 37°C.[8][9][10]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (medium only wells). Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control cells. Plot the percentage of viability versus the compound concentration to determine the EC50 or IC50 value for cell growth inhibition.[11]

Cell Cycle Analysis by Flow Cytometry

This protocol is for analyzing the distribution of cells in different phases of the cell cycle after treatment with a CDK inhibitor.

Materials:

-

Cell line of interest

-

Complete cell culture medium

-

Olomoucine or derivative stock solution in DMSO

-

Phosphate-buffered saline (PBS)

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Treat cultured cells with the desired concentrations of Olomoucine or its derivative for a specific duration (e.g., 24 hours). Include a vehicle-treated control.

-

Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension and wash the cell pellet with PBS.

-

Fixation: Resuspend the cells in cold PBS and add cold 70% ethanol dropwise while vortexing to fix the cells. Incubate on ice or at -20°C for at least 30 minutes.[12]

-

Staining: Centrifuge the fixed cells and wash with PBS to remove the ethanol. Resuspend the cell pellet in PI staining solution.[12][13]

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes or at 4°C overnight.[12]

-

Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content.

-

Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histogram and determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[14][15]

Western Blot Analysis of pRb Phosphorylation

This protocol is for assessing the phosphorylation status of the Retinoblastoma protein (pRb) in cells treated with Olomoucine.

Materials:

-

Treated cell pellets (from section 4.3)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF or nitrocellulose membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-pRb, anti-total-pRb, anti-loading control like β-actin or GAPDH)

-

HRP-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Lysis: Lyse the cell pellets in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.[16][17]

-

Sample Preparation: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a membrane.[16][17]

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and apply the ECL substrate. Visualize the protein bands using an imaging system.[16]

-

Analysis: Quantify the band intensities to determine the relative levels of phosphorylated and total pRb, normalized to the loading control.

Conclusion

The early studies on Olomoucine and its derivatives were pivotal in establishing the therapeutic potential of targeting cyclin-dependent kinases. These initial investigations not only provided a deeper understanding of the cell cycle but also paved the way for the development of a new class of anti-cancer drugs. The methodologies and quantitative data presented in this guide offer a valuable resource for researchers in the field of drug discovery and cell cycle biology, providing a solid foundation for future research and development efforts.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. Roscovitine in cancer and other diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]